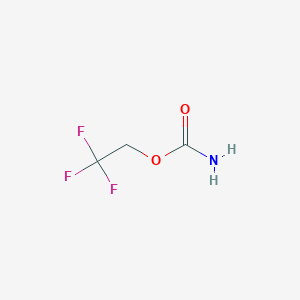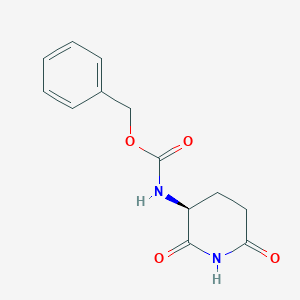
Carbamato de 2,2,2-trifluoroetilo
Descripción general
Descripción
2,2,2-Trifluoroethyl carbamate is an organic compound characterized by the presence of a trifluoroethyl group attached to a carbamate moiety. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and stability imparted by the trifluoromethyl group. These properties make it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl carbamate finds applications in several fields:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its stability and reactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
Target of Action
It is known to be used in various catalytic processes
Mode of Action
2,2,2-Trifluoroethyl Carbamate is involved in the formation of carbamates from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and primary or secondary amine. This is followed by the interaction of the carbamate with hydrazine to result in a semicarbazide .
Biochemical Pathways
It is known to be involved in the synthesis of semicarbazides
Análisis Bioquímico
Biochemical Properties
2,2,2-Trifluoroethyl carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. 2,2,2-Trifluoroethyl carbamate inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter . This interaction is crucial in understanding the compound’s potential therapeutic and toxicological effects.
Cellular Effects
The effects of 2,2,2-Trifluoroethyl carbamate on various cell types and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase leads to prolonged acetylcholine signaling, which can affect cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce oxidative stress and apoptosis in certain cell types, highlighting its potential cytotoxic effects . Additionally, 2,2,2-Trifluoroethyl carbamate can modulate the expression of genes involved in the oxidative stress response and apoptosis pathways.
Molecular Mechanism
At the molecular level, 2,2,2-Trifluoroethyl carbamate exerts its effects primarily through the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, forming a stable carbamylated enzyme complex that is resistant to hydrolysis . This inhibition prevents the breakdown of acetylcholine, leading to its accumulation and prolonged action at cholinergic synapses. Additionally, 2,2,2-Trifluoroethyl carbamate may interact with other biomolecules, such as proteins involved in the oxidative stress response, further contributing to its cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-Trifluoroethyl carbamate can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,2,2-Trifluoroethyl carbamate is relatively stable under standard laboratory conditions but can degrade over time, leading to a decrease in its inhibitory potency . Long-term exposure to 2,2,2-Trifluoroethyl carbamate has been associated with sustained oxidative stress and cellular damage in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2,2,2-Trifluoroethyl carbamate vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase without causing significant toxicity. At higher doses, 2,2,2-Trifluoroethyl carbamate can induce severe toxic effects, including convulsions, respiratory distress, and even death . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
2,2,2-Trifluoroethyl carbamate is involved in several metabolic pathways, primarily through its interaction with enzymes responsible for its hydrolysis and degradation. The compound is metabolized by esterases, which hydrolyze the carbamate group, leading to the formation of 2,2,2-trifluoroethanol and carbamic acid . These metabolites can further undergo oxidation and conjugation reactions, affecting metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of 2,2,2-Trifluoroethyl carbamate within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and may also be actively transported by specific transporters . Once inside the cell, 2,2,2-Trifluoroethyl carbamate can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 2,2,2-Trifluoroethyl carbamate is crucial for understanding its activity and function. The compound is primarily localized in the cytoplasm but can also be found in the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct 2,2,2-Trifluoroethyl carbamate to specific compartments within the cell, influencing its interactions with biomolecules and its overall biochemical activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl carbamate typically involves the reaction of 2,2,2-trifluoroethanol with phosgene or its derivatives, such as triphosgene, in the presence of a base. The reaction proceeds as follows: [ \text{CF}_3\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{CF}_3\text{CH}_2\text{OCOCl} ] [ \text{CF}_3\text{CH}_2\text{OCOCl} + \text{NH}_3 \rightarrow \text{CF}_3\text{CH}_2\text{OCO}\text{NH}_2 ]
Industrial Production Methods
In industrial settings, the production of 2,2,2-Trifluoroethyl carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethyl carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield 2,2,2-trifluoroethanol and ammonia.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases are commonly used.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of the carbamate group.
Oxidation/Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be employed.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,2,2-Trifluoroethanol and ammonia.
Oxidation/Reduction: Various oxidized or reduced derivatives of the original compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoroethyl chloroformate
- 2,2,2-Trifluoroethyl isocyanate
- 2,2,2-Trifluoroethyl methylcarbamate
Uniqueness
2,2,2-Trifluoroethyl carbamate is unique due to its combination of a trifluoroethyl group and a carbamate moiety. This combination imparts distinct chemical properties, such as high stability and reactivity, which are not observed in other similar compounds. Additionally, the presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry and industrial applications.
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOAGYSGWIHKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429461 | |
| Record name | 2,2,2-Trifluoroethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-37-0 | |
| Record name | 2,2,2-Trifluoroethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of cetyltrimethylammonium bromide (ctab) affect the basic hydrolysis of 2,2,2-Trifluoroethyl carbamate?
A1: In aqueous solutions, the basic hydrolysis of 2,2,2-Trifluoroethyl carbamate proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism []. The presence of ctab micelles significantly influences this reaction. While ctab enhances the ionization of the carbamate to its corresponding nitranion, it surprisingly inhibits the rate of spontaneous decomposition of this nitranion []. This contrasts with other E1cB reactions where ctab typically accelerates the carbanion decomposition.
Q2: What is the final observed product in the basic hydrolysis of 2,2,2-Trifluoroethyl carbamate in the presence of ctab?
A2: The final product observed in this reaction is 4-nitroaniline, even at room temperature (26°C) []. This is because ctab significantly catalyzes the decarboxylation of the intermediate N-(4-nitrophenyl)carbamate ion, leading to the rapid formation of 4-nitroaniline.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)







